molecular formula C24BF20K B3043647 Potassium tetrakis(pentafluorophenyl)borate CAS No. 89171-23-3

Potassium tetrakis(pentafluorophenyl)borate

Cat. No.: B3043647
CAS No.: 89171-23-3
M. Wt: 718.1 g/mol
InChI Key: GYBHRIJOPWTIKA-UHFFFAOYSA-N
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Description

Potassium tetrakis(pentafluorophenyl)borate is a chemical compound with the molecular formula C24BF20K. It is widely used as a biochemical reagent, a catalyst, and a pharmaceutical intermediate. The compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of potassium fluoride with tetrakis(pentafluorophenyl)borate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium tetrakis(pentafluorophenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium tetrakis(pentafluorophenyl)borate involves its ability to act as a ligand and form coordination complexes with metal ions. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl groups enhances the compound’s stability and reactivity. This property allows it to participate in various catalytic and redox processes, facilitating the formation of desired products .

Comparison with Similar Compounds

Potassium tetrakis(pentafluorophenyl)borate is unique due to its high stability and reactivity, attributed to the presence of multiple pentafluorophenyl groups. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHRIJOPWTIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335165
Record name Potassium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89171-23-3
Record name Potassium tetrakis(pentafluorophenyl)borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89171-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, potassium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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